[5-(5-Bromothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol
Description
[5-(5-Bromothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol is a heterocyclic compound featuring a 1,2-oxazole core substituted at the 5-position with a 5-bromothiophene moiety and a methanethiol (-CH₂SH) group at the 3-position. Its molecular formula is C₈H₆BrNOS₂ (molecular weight: 295.17 g/mol). The bromothiophene group imparts electron-withdrawing characteristics, while the thiol functionality enables disulfide bond formation and metal coordination, making it relevant in pharmaceutical and materials science research .
Properties
Molecular Formula |
C8H6BrNOS2 |
|---|---|
Molecular Weight |
276.2 g/mol |
IUPAC Name |
[5-(5-bromothiophen-2-yl)-1,2-oxazol-3-yl]methanethiol |
InChI |
InChI=1S/C8H6BrNOS2/c9-8-2-1-7(13-8)6-3-5(4-12)10-11-6/h1-3,12H,4H2 |
InChI Key |
KMIUSDXLYDJGLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=CC(=NO2)CS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(5-Bromothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol typically involves the following steps:
Formation of the Bromothiophene Ring: The bromothiophene ring can be synthesized through the bromination of thiophene using bromine in the presence of a catalyst such as iron(III) bromide.
Oxazole Ring Formation: The oxazole ring can be formed by the cyclization of an appropriate precursor, such as an α-hydroxy ketone, with an amide in the presence of a dehydrating agent like phosphorus oxychloride.
Methanethiol Group Introduction: The methanethiol group can be introduced via nucleophilic substitution reactions using thiol reagents like sodium hydrosulfide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanethiol group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The bromothiophene ring can be reduced to form thiophene derivatives.
Substitution: The bromine atom in the bromothiophene ring can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the development of probes for studying biological systems.
Medicine
Drug Development:
Industry
Material Science: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of [5-(5-Bromothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol involves its interaction with specific molecular targets. The bromothiophene ring can interact with various enzymes or receptors, while the oxazole ring can participate in hydrogen bonding and other interactions. The methanethiol group can undergo redox reactions, influencing the compound’s overall reactivity and interaction with biological systems.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences
Key Compounds for Comparison:
(5-Phenyl-1,2-oxazol-3-yl)methanethiol Formula: C₁₀H₉NOS Molecular Weight: 191.04 Da Substituent: Phenyl instead of bromothiophene.
[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine Hydrochloride
- Formula: C₉H₉BrClN₃O
- Substituent: Bromophenyl and oxadiazole core.
- Key Difference: The oxadiazole ring (vs. oxazole) alters electronic distribution, enhancing stability in acidic conditions. The amine hydrochloride group improves solubility in polar solvents compared to the thiol group .
Data Table: Structural and Electronic Properties
| Property | Target Compound | (5-Phenyl-1,2-oxazol-3-yl)methanethiol | [5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine HCl |
|---|---|---|---|
| Molecular Formula | C₈H₆BrNOS₂ | C₁₀H₉NOS | C₉H₉BrClN₃O |
| Molecular Weight (Da) | 295.17 | 191.04 | 299.55 |
| Core Heterocycle | 1,2-Oxazole | 1,2-Oxazole | 1,2,4-Oxadiazole |
| Key Functional Group | Thiol (-SH) | Thiol (-SH) | Amine Hydrochloride (-NH₂·HCl) |
| Electron Effects | Strongly electron-withdrawing | Moderate electron-withdrawing | Moderate electron-withdrawing |
Hydrogen Bonding and Crystallography
The thiol group in the target compound acts as a hydrogen bond donor, enabling distinct crystal packing patterns. In contrast, the amine hydrochloride in [5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine forms ionic interactions, leading to higher melting points and rigid crystalline structures . Tools like SHELXL and WinGX have been critical in resolving these structural differences via single-crystal X-ray diffraction .
Solubility and Stability
- Target Compound : Lower solubility in water due to bromine and thiophene hydrophobicity. Stability concerns arise from thiol oxidation to disulfides.
- (5-Phenyl-1,2-oxazol-3-yl)methanethiol : Higher solubility in organic solvents (e.g., DMSO) but similar oxidation risks .
- [5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine HCl : Enhanced aqueous solubility from the hydrochloride salt; oxadiazole confers thermal stability .
Research Findings and Trends
- Patent Activity : Phenyl-substituted oxazole analogs (e.g., (5-phenyl-1,2-oxazol-3-yl)methanethiol) appear in 5–2179 patents, suggesting broad industrial interest. The target compound’s specialized bromothiophene substituent may limit its patent footprint but enhance niche applications .
- Characterization Tools : Studies frequently employ ORTEP-3 for molecular graphics and SIR97 for refinement, ensuring accurate structural comparisons .
Biological Activity
The compound [5-(5-Bromothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes current research findings on the compound's biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a bromothiophene moiety and an oxazole ring, contributing to its distinct chemical properties. The presence of the thiol (-SH) group may enhance its reactivity and biological interactions.
Antiviral Properties
Recent studies have indicated that compounds similar to [5-(5-Bromothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol exhibit significant antiviral activity. For instance, compounds containing bromothiophene derivatives have been shown to inhibit viral replication in various assays. A notable example is the compound N-[(5-bromothiophen-2-yl)methyl]adamantan-1-amine , which demonstrated effective inhibition against influenza viruses in MDCK cells .
Cytotoxicity
Cytotoxicity assays performed on various cell lines reveal that the compound's derivatives can exhibit selective cytotoxic effects. The cytotoxicity of [5-(5-Bromothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol was evaluated using the MTT assay, which measures cell viability after treatment with different concentrations of the compound. Results indicated that while some concentrations led to reduced cell viability, others showed minimal effects, suggesting a dose-dependent response .
The mechanism through which [5-(5-Bromothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific molecular targets within viral pathways or cellular processes:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or metabolic pathways.
- Receptor Modulation : It could potentially modulate receptor activity associated with viral entry or replication.
Comparative Analysis with Related Compounds
To better understand the unique biological activity of [5-(5-Bromothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-[3-(4-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)piperidin-1-yl]-1-thiophen-2-ylpropyl]acetamide | Structure | Antiviral |
| 5-Furan-2-yloxazole derivatives | Structure | Antimicrobial |
| N-[3-(aminomethyl)-4H-pyrazole derivatives | Structure | Cytotoxic |
Study 1: Antiviral Efficacy in Influenza Models
In a controlled study assessing the antiviral efficacy of bromothiophene derivatives, [5-(5-Bromothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol showed promising results against influenza virus strains. The study utilized MDCK cells to evaluate cytopathic effects and viral load reduction post-treatment. Results indicated a significant decrease in viral titers at higher concentrations of the compound.
Study 2: Cytotoxicity Profiling
A comprehensive cytotoxicity profiling was conducted across various cancer cell lines. The results highlighted that certain concentrations of [5-(5-Bromothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol selectively inhibited cancer cell proliferation while sparing normal cells, indicating its potential as a therapeutic agent with lower off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
